molecular formula C5H6F3N3 B577882 (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine CAS No. 1254717-53-7

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Cat. No.: B577882
CAS No.: 1254717-53-7
M. Wt: 165.119
InChI Key: LLYMWMOKKONGOI-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Mechanism of Action

Target of Action

The primary targets of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole are certain types of fungi, including Rhizoctonia solani , Fusarium graminearum , Botrytis cinerea , and Alternaria solani . These fungi are plant pathogens that can cause significant damage to crops.

Mode of Action

The compound interacts with these fungi by disrupting the permeability of their cell membranes . This disruption prevents the fungi from maintaining their internal environment, leading to their death.

Biochemical Pathways

The disruption of cell membrane permeability suggests that it may interfere with the fungi’s ability to regulate ion transport and other essential processes .

Pharmacokinetics

The compound’s effectiveness against various fungi suggests that it is likely to be well-absorbed and distributed within the fungal cells .

Result of Action

The result of the compound’s action is the death of the targeted fungi. This is evidenced by the compound’s antifungal activity in vitro, where it has been shown to be effective against several plant pathogens . In addition, scanning electron microscopy studies have shown that the compound can cause the mycelium of B. cinerea to become wrinkled, twisted, and clustered .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other compounds, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for several hours . The resulting product is then purified through distillation and other separation techniques.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping are employed to functionalize the pyrazole ring at specific positions . These methods are optimized to avoid side reactions and ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

Chemistry: In chemistry, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced chemical properties .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity of derivatives, making them potential candidates for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

  • (4-(Trifluoromethyl)phenyl)methanamine
  • (5-(Trifluoromethyl)pyridin-2-yl)methanamine
  • (5-(Trifluoromethyl)thiophen-3-yl)methanamine

Comparison: Compared to these similar compounds, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is unique due to its pyrazole ring structure. This structure provides distinct chemical properties and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYMWMOKKONGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl (1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylcarbamate (20 g, 0.052 mol) in toluene (300 mL) cooled to 0° C. was added aluminum chloride (17.34 g, 0.129 mol) portion wise for 30 min. The reaction mixture was slowly heated to 50-60° C. and allowed to stir for 2 h at the same temperature. Progress of the reaction was monitored by TLC (20% ethyl acetate/hexane, Rf˜0.1). On completion of the reaction, the reaction contents were treated with diluted HCl, ice cold water (300 mL) was added and the mixture was extracted with ethyl acetate (2×100 mL). The aqueous layer was basified with sodium hydroxide solution and extracted with ethyl acetate and dried over sodium sulfate and concentrated under reduced pressure to give (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine as a brown colored solid (4.6 g, crude). The crude product obtained was used directly for the next step.
Name
tert-butyl (1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylcarbamate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.34 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

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